

Comparative Analysis of 4-hydroxy-3-isopropylbenzonitrile: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Hydroxy-3-isopropylbenzonitrile

Cat. No.: B2504789

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Disclaimer: Direct benchmark studies and comparative performance data for **4-hydroxy-3-isopropylbenzonitrile** are not readily available in published literature. This guide provides a comparative framework based on data from structurally related benzonitrile derivatives to inform potential research and application.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications and comparative performance of **4-hydroxy-3-isopropylbenzonitrile**. Due to the limited availability of direct experimental data for this specific compound, we present a comparative analysis based on findings for analogous substituted benzonitriles. This guide also outlines typical experimental protocols and conceptual workflows for future benchmark studies.

Comparative Data of Benzonitrile Derivatives

The following table summarizes known properties and biological activities of various benzonitrile derivatives to provide a comparative context for **4-hydroxy-3-isopropylbenzonitrile**.

Feature	4-hydroxy-3-isopropylbenzonitrile	4-hydroxy-3-methoxybenzonitrile	4-isopropylbenzonitrile	3,5-disubstituted-4-hydroxybenzonitriles
CAS Number	46057-54-9[1]	4421-08-3[2]	13816-33-6[3]	Varies
Molecular Formula	C ₁₀ H ₁₁ NO	C ₈ H ₇ NO ₂	C ₁₀ H ₁₁ N	Varies
Key Applications	To be determined	Intermediate in pharmaceutical and agrochemical synthesis[2]	Intermediate in pharmaceuticals, agrochemicals, and material science[3]	Herbicidal activity (Photosystem II inhibition)[4]
Known Biological Activities	To be determined	Potential antimicrobial and anti-inflammatory properties are being explored[2]	Utilized in the development of new drugs and crop protection agents[3]	Inhibition of Photosystem II (PS II) activity in chloroplasts[4]
Synthesis Precursors	4-Bromo-2-isopropylphenol, zinc dicyanide[1]	Vanillin[2]	Not specified	Not specified

Experimental Protocols

Detailed methodologies for key experiments cited for related compounds are provided below. These protocols can serve as a foundation for designing benchmark studies for **4-hydroxy-3-isopropylbenzonitrile**.

Determination of Herbicidal Activity (Photosystem II Inhibition)

This protocol is adapted from studies on 3,5-disubstituted 4-hydroxy-benzonitriles which are known to inhibit Photosystem II.[4]

- Objective: To measure the inhibitory effect of the compound on the photosynthetic electron transport chain.
- Materials:
 - Isolated chloroplasts (e.g., from spinach or wheat).
 - DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.
 - Reaction buffer (e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl_2 , and NaCl).
 - Spectrophotometer.
- Procedure:
 - Chloroplasts are isolated and suspended in the reaction buffer.
 - The test compound (dissolved in a suitable solvent like ethanol or DMSO) is added to the chloroplast suspension at various concentrations.
 - The mixture is incubated for a short period.
 - DCPIP is added, and the reaction is initiated by illumination with a light source.
 - The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
 - The rate of DCPIP reduction is calculated and compared to a control (without the test compound) to determine the percentage of inhibition.
 - The IC_{50} value (concentration required for 50% inhibition) is then determined.

C-CN Bond Activation Analysis

This protocol is based on studies investigating the reactivity of substituted benzonitriles with metal complexes.^{[5][6][7]}

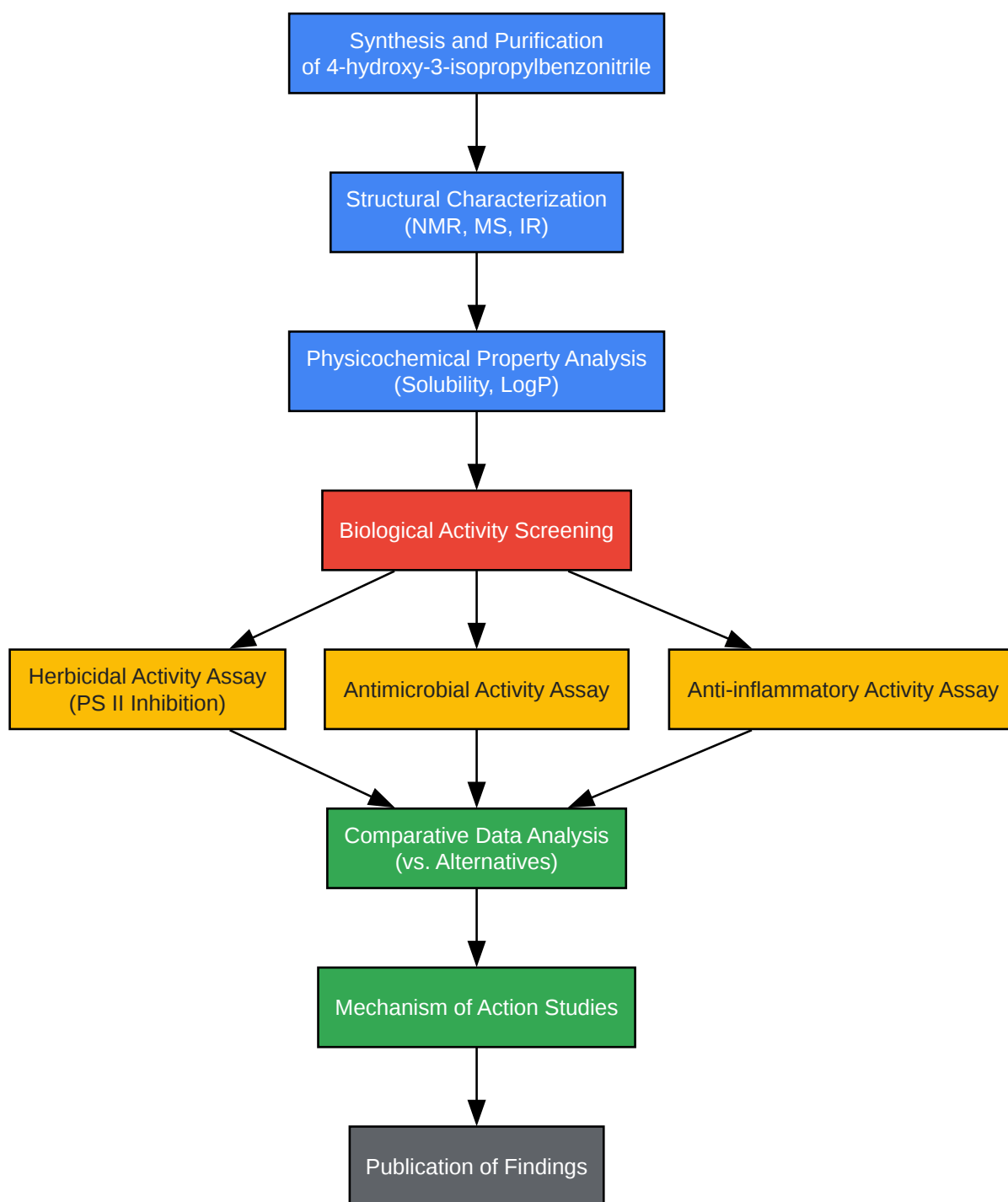
- Objective: To assess the stability of the C-CN bond and the potential for the compound to undergo oxidative addition reactions.

- Methodology: Density Functional Theory (DFT) Calculations.
- Procedure:
 - The geometric and electronic structures of the benzonitrile derivative and its potential reaction products with a metal fragment (e.g., [Ni(dmpe)]) are modeled.
 - DFT calculations (e.g., using the B3LYP functional with a suitable basis set) are performed to optimize the geometries and calculate the energies of the ground states, transition states, and products.
 - The calculations are typically performed in different solvents (e.g., THF and toluene) to assess the solvent effect on the reaction thermodynamics.
 - The relative energies of the η^2 -nitrile complex and the C-CN bond activation product are compared to determine the thermodynamic stability of the C-CN bond.

Visualizations

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for a comprehensive benchmark study of **4-hydroxy-3-isopropylbenzonitrile**.

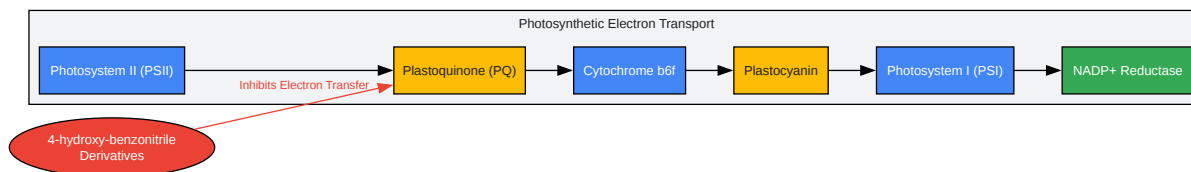


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Caption: A conceptual workflow for the systematic evaluation of **4-hydroxy-3-isopropylbenzonitrile**.

Signaling Pathway: Inhibition of Photosystem II

Based on the known activity of related 4-hydroxy-benzonitrile derivatives, a primary biological target could be Photosystem II in the photosynthetic electron transport chain.



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Caption: Inhibition of the photosynthetic electron transport chain by 4-hydroxy-benzonitrile derivatives.

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References

- 1. 4-Hydroxy-3-Isopropylbenzonitrile | CAS#:46057-54-9 | Chemsrce [chemsrc.com]
- 2. nbinnno.com [nbinnno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
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